molecular formula C38H56N8O10S2 B12721162 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) CAS No. 49845-74-1

2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate)

Cat. No.: B12721162
CAS No.: 49845-74-1
M. Wt: 849.0 g/mol
InChI Key: YFHSNCOUDBQMCI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) is characterized by a complex heterocyclic framework. Its IUPAC name systematically describes its structure:

  • Pyrimido[5,4-d]pyrimidine core : A fused bicyclic system comprising pyrimidine rings with nitrogen atoms at positions 1, 3, 5, 7, and 9.
  • Substituents :
    • 4,8-Dipiperidino groups : Piperidine rings (six-membered saturated nitrogen heterocycles) attached at positions 4 and 8 of the pyrimidopyrimidine core.
    • 2,6-Dinitrilo linkages : Two nitrilo (-N=) groups at positions 2 and 6, connecting the core to tetraethanolamine.
    • Tetraethanolamine : A tetra-branched ethanolamine moiety (N(CH₂CH₂OH)₄) esterified with toluene-p-sulphonate groups.

The structural formula is further defined by its CAS registry number (49845-74-1) and EINECS identifier (256-501-1). The molecular geometry includes planar regions in the aromatic pyrimidopyrimidine core and flexible piperidine and ethanolamine side chains, enabling diverse molecular interactions.

Table 1: Key Identifiers and Properties

Property Value
CAS Number 49845-74-1
EINECS Number 256-501-1
Molecular Formula C₃₈H₅₄N₁₀O₁₀S₂
Molecular Weight 883.03 g/mol (calculated)
Structural Class Pyrimidopyrimidine derivative

Historical Development of Pyrimidopyrimidine Derivatives

Pyrimidopyrimidines emerged as a pharmacologically significant scaffold in the mid-20th century. Early research focused on their vasodilatory and antiplatelet properties, exemplified by dipyridamole (2,2',2'',2'''-(4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl)tetraethanol), a closely related analog. The synthesis of dipyridamole involved nucleophilic substitution reactions between 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine and diethanolamine, followed by purification. Modifications to this core structure, such as sulfonation or salt formation (e.g., toluene-p-sulphonate), aimed to enhance solubility and bioavailability.

The evolution of pyrimidopyrimidine derivatives has been driven by their ability to modulate cyclic nucleotide signaling. For instance, dipyridamole inhibits phosphodiesterase enzymes, elevating intracellular cAMP levels and reducing platelet aggregation. These discoveries laid the groundwork for exploring structural analogs like the title compound for targeted therapeutic applications.

Significance in Medicinal Chemistry and Pharmacology

Pyrimidopyrimidines occupy a critical niche in drug discovery due to their dual roles as enzyme inhibitors and receptor modulators. The title compound’s structural features suggest potential applications in:

  • Antiplatelet Therapy : Analogous to dipyridamole, the compound may inhibit platelet aggregation by elevating cAMP via phosphodiesterase inhibition.
  • Anticancer Research : Pyrimidopyrimidine derivatives have demonstrated activity against tyrosine kinases and DNA repair enzymes, making them candidates for targeted cancer therapies.
  • Antiviral Development : Structural rigidity and nitrogen-rich cores enable interactions with viral polymerases and proteases.

Mechanistic Insights :
The compound’s ethanolamine side chains enhance water solubility, while the toluene-p-sulphonate groups improve stability via ionic interactions. Molecular docking studies suggest that the pyrimidopyrimidine core binds to hydrophobic pockets in enzymes, with piperidine substituents influencing selectivity.

Table 2: Pharmacological Targets of Pyrimidopyrimidine Derivatives

Target Class Example Enzymes/Receptors Biological Effect
Phosphodiesterases PDE3, PDE5 Increased cAMP/cGMP, vasodilation
Tyrosine Kinases EGFR, VEGFR Inhibition of tumor angiogenesis
Purinergic Receptors Adenosine A2A Anti-inflammatory effects

Properties

CAS No.

49845-74-1

Molecular Formula

C38H56N8O10S2

Molecular Weight

849.0 g/mol

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C24H40N8O4.2C7H8O3S/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h33-36H,1-18H2;2*2-5H,1H3,(H,8,9,10)

InChI Key

YFHSNCOUDBQMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves multiple stages:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield. The process involves the use of large reactors and continuous monitoring of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrimidopyrimidine compounds .

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves the inhibition of adenosine uptake into platelets, endothelial cells, and erythrocytes. This inhibition increases local concentrations of adenosine, which acts on the platelet A2-receptor, stimulating platelet adenylate cyclase and increasing cyclic-3’,5’-adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation in response to various stimuli such as platelet activating factor (PAF), collagen, and adenosine diphosphate (ADP) .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of Dipyridamole

Mopidamol (RA-233)
  • Structure: 2,2',2'',2'''-[(4-piperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol.
  • Key Differences : Replaces one piperidine group with a hydrogen atom .
  • Activity: Inhibits thymidine and 2-deoxyglucose transport in leukemia L1210 cells at ≤10⁻⁴ M, demonstrating non-competitive inhibition kinetics .
Alkylating Derivative (2,6-Bis[bis(2-chloroethyl)amino]-4,8-dipiperidinopyrimido[5,4-d]pyrimidine)
  • Structure: Dipyridamole derivative with bis(2-chloroethyl)amino substituents.
  • Synthesis : Prepared by treating dipyridamole with thionyl chloride .
  • Activity : Cytotoxic against P388 leukemia and HeLa cells, with efficacy comparable to chlorambucil and CCNU .
Fluorinated Analogues (e.g., 4d, 4h)
  • Structure : Piperidine rings replaced with 4,4-difluoropiperidine or 3-fluoropyrrolidine groups .
  • Activity : Enhanced metabolic stability and solubility while retaining antiproliferative effects. Example: 4d (C₂₄H₃₆N₈O₄F₄) shows improved pharmacokinetics in idiopathic pulmonary fibrosis models .

Functional Analogues

Dipyridamole Cocrystals
  • Design : Cocrystallization with coformers (e.g., succinic acid) to improve aqueous solubility.
  • Results : Solubility increased by 3–5× in simulated gastric fluid, addressing BCS Class II limitations .
Dipyridamole Impurities (Related Compound D)
  • Structure: 2,2′-[[6-[(2-Hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]imino]bisethanol.
  • Significance : A synthesis byproduct with reduced pharmacological activity (C₂₂H₃₆N₈O₃) .

Comparative Data Table

Compound Structural Modification Molecular Formula Key Activity Reference
Dipyridamole Parent compound C₂₄H₄₀N₈O₄ Platelet inhibition, antitumor
Mopidamol (RA-233) Single piperidine substitution C₂₂H₃₈N₈O₄ Membrane transport inhibition
Alkylating Derivative Bis(2-chloroethyl)amino groups C₂₄H₃₆Cl₄N₁₀O₄ Cytotoxicity (IC₅₀ ~1 µM)
Fluorinated Analogue 4d 4,4-Difluoropiperidine C₂₄H₃₆N₈O₄F₄ Improved metabolic stability
Cocrystal Formulation Succinic acid coformer C₂₈H₄₄N₈O₈ Solubility enhancement (3–5×)

Research Findings and Implications

Pharmacological Enhancements

  • Metabolic Stability : Fluorinated analogues (e.g., 4d, 4h) exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation .

Limitations and Challenges

  • Solubility Issues : Native dipyridamole’s poor aqueous solubility limits oral bioavailability (37–66%) .
  • Synthetic Complexity : Introduction of fluorinated or heterocyclic substituents requires multi-step synthesis, increasing production costs .

Biological Activity

The compound 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Molecular Formula : C38H56N8O10S2
  • Molecular Weight : 849.0288 g/mol
  • CAS Number : 49845-74-1

This compound is characterized by its unique structure, which includes a dipiperidinopyrimidine moiety and a tetraethanol linker. The sulfonate group enhances its solubility and bioavailability.

Pharmacological Effects

Research indicates that compounds similar to this one exhibit various biological activities:

  • Antiplasmodial Activity : Studies have shown that analogues of dipiperidinopyrimidine derivatives can inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. Inhibitory constants (Ki) for these compounds range from 1.3 to 243 nM against wild-type strains and up to 208 nM against mutant strains .
  • Inhibition of Phosphodiesterases (PDEs) : The compound is believed to act as a PDE inhibitor, which plays a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. This mechanism is vital for its antiplatelet activity, making it useful in cardiovascular therapies .
  • Cytotoxicity and Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, although specific IC50 values are yet to be established for this compound directly.

Case Study 1: Antimalarial Efficacy

A study focused on the synthesis and evaluation of pyrimidine derivatives similar to our compound demonstrated promising antimalarial activity. The synthesized compounds were tested against P. falciparum, showing effective inhibition with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific structural modifications made .

Case Study 2: Cardiovascular Applications

In clinical settings, dipyridamole (a related compound) has been utilized for its antiplatelet properties. It inhibits adenosine reuptake in platelets and endothelial cells, enhancing cAMP levels and preventing platelet aggregation. This mechanism has been leveraged in treating conditions like coronary artery disease .

Synthesis Methods

The synthesis of 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) involves several key steps:

  • Formation of the Dipiperidinopyrimidine Core : The initial step typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions.
  • Dinitrile Formation : Subsequent nitrilation leads to the formation of dinitrile groups that enhance biological activity.
  • Tetraethanol Linkage : Finally, the incorporation of tetraethanol units is achieved through etherification reactions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimalarialInhibits PfDHFR with Ki values from 1.3 to 243 nM
AntiplateletInhibits PDEs leading to increased cAMP levels
CytotoxicityPotential efficacy against cancer cell linesPreliminary findings

Q & A

Q. What are the key synthetic pathways for Dipyridamole, and how can intermediates be characterized?

Dipyridamole is synthesized via a multi-step process starting from 5-nitroorotic acid. Critical steps include:

  • Nitration : 2,4-dihydroxy-6-methylpyrimidine is nitrated to form 5-nitroorotic acid .
  • Reduction : Catalytic hydrogenation or chemical reduction converts 5-nitroorotic acid to 5-aminoorotic acid.
  • Cyclization : Reaction with urea or potassium cyanide forms the pyrimido[5,4-d]pyrimidine core .
  • Chlorination : Treatment with PCl₅/POCl₃ yields 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
  • Substitution : Piperidine replaces chlorine atoms at C4 and C8, followed by diethanolamine addition to form Dipyridamole .
    Characterization : Use HPLC (USP methods) for purity analysis and NMR (¹H/¹³C) to confirm substitution patterns .

Q. What are the recommended spectroscopic techniques for confirming Dipyridamole’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify piperidine and ethanolamine substituents, with characteristic shifts for aromatic protons (~8.5 ppm) and piperidine methylenes (~1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 504.63 (C₂₄H₄₀N₈O₄) .
  • X-ray Diffraction : Single-crystal XRD resolves the planar pyrimidine core and spatial arrangement of substituents .

Q. How should researchers address solubility discrepancies in Dipyridamole formulations?

Dipyridamole exhibits pH-dependent solubility due to its weakly basic piperidine groups:

  • Buffer Systems : Use citrate (pH 3–4) or phosphate buffers (pH 6–7) to enhance solubility.
  • Co-Solvents : Ethanol (20–30%) or PEG 400 improves solubility in aqueous media .
  • Validation : Compare solubility data across multiple sources (e.g., USP standards) and validate via UV-Vis spectroscopy at λₘₐₓ ~280 nm .

Q. What safety protocols are critical for handling Dipyridamole in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (Specific Target Organ Toxicity Category 3) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the chlorination step in Dipyridamole synthesis be optimized to improve yield?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance PCl₅ reactivity in chlorinating pyrimidine intermediates .
  • Reaction Monitoring : Use in-situ FTIR to track P=O and C-Cl bond formation (peaks ~550 cm⁻¹ and 700 cm⁻¹) .
  • Post-Reaction Quenching : Optimize quenching with ice-cold water to minimize hydrolysis of chlorinated intermediates .

Q. How can contradictions in reported Dipyridamole solubility data be resolved?

  • Meta-Analysis : Aggregate solubility data from peer-reviewed studies (e.g., J. Pharm. Sci.) and exclude non-validated sources (e.g., commercial databases).
  • Experimental Replication : Conduct parallel solubility tests under controlled conditions (25°C, 48 hr equilibration) .
  • Statistical Modeling : Apply ANOVA to identify outliers and determine confidence intervals for accepted values .

Q. What in vitro models best elucidate Dipyridamole’s mechanism as a phosphodiesterase (PDE) inhibitor?

  • Platelet Aggregation Assays : Use ADP-induced platelet aggregation in human PRP (platelet-rich plasma) to measure IC₅₀ values .
  • cAMP/cGMP Quantification : ELISA kits track PDE-mediated cyclic nucleotide degradation in vascular smooth muscle cells .
  • Molecular Docking : Simulate Dipyridamole binding to PDE5/PDE3 isoforms using AutoDock Vina (PDB: 1TBF) .

Q. How does Dipyridamole’s stability vary under accelerated degradation conditions?

  • Forced Degradation Studies : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC. Major degradants include:
    • Oxidation Products : N-Oxides (retention time ~12 min) .
    • Hydrolysis Products : Ethanolamine cleavage fragments (retention time ~8 min) .
  • Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Q. What computational methods predict Dipyridamole’s interactions with drug transporters (e.g., ENT1)?

  • Machine Learning : Train QSAR models on ENT1 inhibitor datasets (ChEMBL) to predict binding affinity .
  • MD Simulations : Simulate ENT1-Dipyridamole interactions in lipid bilayers (CHARMM force field) over 100 ns trajectories .
  • Free Energy Calculations : Use MM-PBSA to estimate ΔG binding for lead optimization .

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